2-(2-Aminoethyl)-6-chloropyridin-4-OL
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Overview
Description
2-(2-Aminoethyl)-6-chloropyridin-4-OL is a chemical compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an aminoethyl group at the 2-position and a chlorine atom at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-6-chloropyridin-4-OL can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-6-hydroxypyridine with ethylenediamine. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-6-chloropyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 2-(2-Aminoethyl)-6-chloropyridin-4-one.
Reduction: Formation of 2-(2-Aminoethyl)-6-chloropyridin-4-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethyl)-6-chloropyridin-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-6-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. The chlorine atom and hydroxyl group contribute to the compound’s reactivity and ability to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler compound with similar functional groups but lacking the pyridine ring.
6-Chloropyridin-2-amine: Similar structure but without the hydroxyl group.
2-(2-Aminoethyl)pyridine: Lacks the chlorine atom at the 6-position.
Uniqueness
2-(2-Aminoethyl)-6-chloropyridin-4-OL is unique due to the combination of its functional groups and the pyridine ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of both an aminoethyl group and a chlorine atom allows for diverse chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C7H9ClN2O |
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Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-(2-aminoethyl)-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9ClN2O/c8-7-4-6(11)3-5(10-7)1-2-9/h3-4H,1-2,9H2,(H,10,11) |
InChI Key |
RJYSKOFKQCHINA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)Cl)CCN |
Origin of Product |
United States |
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